molecular formula C12H13N3 B13509136 5-[3-(Aminomethyl)phenyl]pyridin-2-amine

5-[3-(Aminomethyl)phenyl]pyridin-2-amine

Cat. No.: B13509136
M. Wt: 199.25 g/mol
InChI Key: MMDSKVNFNGCZMY-UHFFFAOYSA-N
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Description

5-[3-(Aminomethyl)phenyl]pyridin-2-amine is a chemical compound with the molecular formula C12H13N3 It is a derivative of pyridine and is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Aminomethyl)phenyl]pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another approach involves the nucleophilic substitution of pyridine N-oxides with trimethylsilyl cyanide (TMSCN), followed by reduction with sodium and ammonium chloride in ethanol solution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability and efficiency in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Aminomethyl)phenyl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trimethylsilyl cyanide (TMSCN), palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 5-[3-(Aminomethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Aminomethyl)phenyl]pyridin-2-amine is unique due to its specific chemical structure, which combines an aminomethyl group with a phenyl and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

5-[3-(aminomethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C12H13N3/c13-7-9-2-1-3-10(6-9)11-4-5-12(14)15-8-11/h1-6,8H,7,13H2,(H2,14,15)

InChI Key

MMDSKVNFNGCZMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2)N)CN

Origin of Product

United States

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